Dimenhydrinate hydrochloride
Description
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Structure
2D Structure
Properties
CAS No. |
76005-58-8 |
|---|---|
Molecular Formula |
C24H29Cl2N5O3 |
Molecular Weight |
506.4 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C17H21NO.C7H7ClN4O2.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;/h3-12,17H,13-14H2,1-2H3;1-2H3,(H,9,10);1H |
InChI Key |
XBELCFNAGSCRNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Historical Trajectory and Foundational Research of Dimenhydrinate Hydrochloride
Inception and Early Antihistamine Research Context
The story of dimenhydrinate (B1670652) hydrochloride begins in the mid-20th century, a period marked by significant advancements in the field of pharmacology, particularly in the development of antihistamines. tga.gov.au First-generation antihistamines emerged in the 1940s, revolutionizing the treatment of allergic reactions. tga.gov.auwebmd.com These compounds act by blocking the H1 histamine (B1213489) receptors in the brain and spinal cord. tga.gov.au
Dimenhydrinate itself is a salt composed of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline (B119741), in a 1:1 ratio. wikipedia.orgdrugbank.comnih.gov Diphenhydramine, an H1 receptor antagonist with anticholinergic properties, is the primary active component responsible for the antiemetic effects. wikipedia.orgdrugbank.compatsnap.com The inclusion of 8-chlorotheophylline, a mild stimulant, was intended to counteract the sedative effects commonly associated with first-generation antihistamines like diphenhydramine. wikipedia.orgpatsnap.comnih.gov
Initial research into the compound that would become known as dimenhydrinate, originally designated Compound 1694, was not focused on motion sickness. wikipedia.orghopkinsmedicine.org Instead, researchers at Johns Hopkins Hospital in 1947, Dr. Leslie Gay and Dr. Paul Carliner, were investigating its potential as a treatment for hay fever and urticaria (hives). wikipedia.orgnih.govhopkinsmedicine.org
Serendipitous Discovery of Antiemetic Properties
The discovery of dimenhydrinate's potent anti-motion sickness properties was a classic case of serendipity. nih.govnih.gov A woman participating in a clinical trial for the treatment of her hives with Compound 1694 reported an unexpected but welcome side effect: the complete alleviation of her lifelong motion sickness. wikipedia.orgnih.govhopkinsmedicine.org She noted that if she took the medication before her trolley ride to the clinic, she remained free of nausea, an effect not observed with a placebo. wikipedia.orgnih.gov
This fortuitous observation prompted Drs. Gay and Carliner to investigate further. hopkinsmedicine.org They conducted experiments with other individuals prone to car and air sickness and found that the compound consistently prevented discomfort when taken prior to exposure to motion. hopkinsmedicine.org To provide more robust evidence, a large-scale trial was organized with the cooperation of the U.S. Army. wikipedia.orghopkinsmedicine.org The study involved transporting troops across the Atlantic on the General Ballou, a ship known for its rough passage. wikipedia.orgnih.govhopkinsmedicine.org The results were striking: the soldiers who received dimenhydrinate prophylactically did not experience seasickness, and those who developed symptoms found relief after taking the drug. hopkinsmedicine.org
Following these successful trials, Gay and Carliner announced their findings on February 14, 1949, at a meeting of the Johns Hopkins Medical Society and in the Bulletin of The Johns Hopkins Hospital. wikipedia.orghopkinsmedicine.org The discovery was widely reported, and the drug, now named Dramamine, was made available to the public later that year by the manufacturer G.D. Searle & Co. wikipedia.orghopkinsmedicine.org Dimenhydrinate was first described in the literature in 1949 and was patented in 1950. drugbank.comnih.gov It received FDA approval on May 31, 1972. drugbank.comnih.gov
Evolution of Research Paradigms in Anti-Motion Sickness Pharmacology
The discovery of dimenhydrinate's efficacy against motion sickness marked a significant turning point in the pharmacological management of this condition. It highlighted the crucial role of histamine and acetylcholine (B1216132) in the vestibular system, the sensory system responsible for providing our brain with information about motion, head position, and spatial orientation. patsnap.comresearchgate.net
Motion sickness is believed to arise from a conflict between the sensory information received by the eyes and the inner ear's vestibular system. britannica.com The brain's confusion from these contradictory signals leads to the characteristic symptoms of nausea and vomiting. britannica.com Dimenhydrinate's primary active component, diphenhydramine, is thought to exert its antiemetic effect by blocking H1 histamine receptors and muscarinic acetylcholine receptors in the vestibular nuclei and the vomiting center of the brain. patsnap.comkarger.com This action helps to reduce the overstimulation of these areas that leads to motion sickness.
The success of dimenhydrinate spurred further research into other antihistamines for the prevention of motion sickness. Other first-generation antihistamines like cyclizine (B1669395) and meclizine (B1204245) were also found to be effective. nih.govbritannica.com However, a key differentiator for these first-generation drugs is their ability to cross the blood-brain barrier, which is essential for their anti-motion sickness effects but also the cause of their sedative side effects. wikipedia.orgnih.govaaaai.org Newer, second-generation antihistamines, developed in the 1980s, were designed to have a more targeted effect on peripheral histamine receptors and cross the blood-brain barrier to a much lesser extent, making them non-sedating but also ineffective for motion sickness. wikipedia.orgpharmaceutical-journal.com
The understanding of the neurochemical pathways involved in motion sickness has continued to evolve. While antihistamines remain a cornerstone of treatment, research has also explored other neurotransmitter systems. For instance, scopolamine, an anticholinergic drug, is also highly effective in preventing motion sickness. karger.comnih.gov Conversely, drugs that target dopamine (B1211576) and serotonin (B10506) receptors, while effective for other types of nausea and vomiting, have not shown consistent efficacy in treating motion sickness. karger.comnih.gov
The journey of dimenhydrinate hydrochloride, from its origins in antihistamine research to its celebrated role in combating motion sickness, underscores the often-unpredictable path of scientific discovery. Its story is a testament to the importance of keen observation and the prepared mind in recognizing the therapeutic potential of a compound beyond its intended application.
Molecular Architecture and Chemical Constituents of Dimenhydrinate Hydrochloride
Structural Elucidation of Diphenhydramine (B27) Component
Diphenhydramine, a first-generation antihistamine, serves as the primary active moiety responsible for the main effects of dimenhydrinate (B1670652). nih.govdrugbank.com Its chemical structure is characterized by a diphenylmethoxy group attached to an ethylamine backbone, with two methyl groups on the terminal nitrogen atom. The IUPAC name for diphenhydramine is 2-(diphenylmethoxy)-N,N-dimethylethanamine. nih.gov
The molecule possesses a tertiary amine group, which is basic and capable of forming salts with acids. The presence of two phenyl rings contributes to its lipophilicity, allowing it to cross the blood-brain barrier. The ether linkage is a key functional group in its structure. nih.gov The solid-state structure of diphenhydramine hydrochloride has been determined by single crystal X-ray diffraction analysis, revealing an orthorhombic crystal system. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight | 255.36 g/mol wikipedia.org |
| Melting Point | 161-162 °C nih.gov |
| Boiling Point | 150-165 °C at 2.00E+00 mm Hg nih.gov |
| Solubility in Water | 3060 mg/L at 37 °C nih.gov |
| pKa | 9.0 chemicalbook.com |
| Appearance | Oil nih.gov |
Structural Elucidation of 8-Chlorotheophylline (B119741) Component
8-Chlorotheophylline is a xanthine (B1682287) derivative, closely related to caffeine (B1668208) and theophylline (B1681296). pharmacompass.comiiab.me Its chemical structure consists of a purine-2,6-dione core with methyl groups at positions 1 and 3, and a chlorine atom at position 8. The IUPAC name for this compound is 8-chloro-1,3-dimethyl-7H-purine-2,6-dione. nih.gov
This molecule contains an acidic proton on one of the nitrogen atoms of the imidazole ring, allowing it to form salts with bases. researchgate.net The presence of the chlorine atom at the 8-position increases the acidity of this proton compared to theophylline. researchgate.net
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClN₄O₂ pharmacompass.com |
| Molecular Weight | 214.61 g/mol pharmacompass.comiiab.me |
| Melting Point | 288 - 292 °C chemimpex.com |
| Solubility | Slightly soluble in water; Soluble in sodium hydroxide (B78521) chemicalbook.com |
| pKa | 5.28 chemicalbook.com |
| Appearance | White to off-white powder or crystal chemimpex.com |
Salt Formation Dynamics and Stoichiometry
Dimenhydrinate is formed through an acid-base reaction between the basic diphenhydramine and the acidic 8-chlorotheophylline. The tertiary amine group of diphenhydramine acts as a proton acceptor (base), while the N-H group in the imidazole ring of 8-chlorotheophylline acts as a proton donor (acid). This proton transfer results in the formation of an ionic bond, creating a salt. researchgate.net
Recent single-crystal X-ray structure analysis has definitively confirmed that dimenhydrinate exists as a salt rather than a co-crystal, due to the presence of proton transfer. researchgate.net The crystal structure reveals the anionic form of 8-chlorotheophylline. researchgate.net
The stoichiometry of this salt formation is a 1:1 molar ratio, meaning one molecule of diphenhydramine reacts with one molecule of 8-chlorotheophylline. gpatindia.com This results in a compound with a molecular weight of approximately 469.97 g/mol . drugbank.com The chemical composition of dimenhydrinate by weight is approximately 53-55.5% diphenhydramine and 44-47% 8-chlorotheophylline. nih.govdrugbank.comgpatindia.com
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈ClN₅O₃ nih.gov |
| Molecular Weight | 469.97 g/mol drugbank.com |
| Appearance | Crystalline white powder |
| Melting Point | 106.2 °C researchgate.net |
Elucidation of Molecular Mechanisms of Action for Dimenhydrinate Hydrochloride
Histamine (B1213489) H1 Receptor Antagonism
The antiemetic and anti-motion sickness properties of dimenhydrinate (B1670652) are largely attributed to its diphenhydramine (B27) component, which acts as a potent antagonist of the histamine H1 receptor. nih.govpatsnap.com
Competitive Binding Dynamics and Receptor Affinity
Diphenhydramine, a first-generation antihistamine, functions as an inverse agonist at the H1 receptor. nih.gov This means it not only blocks the binding of histamine but also reduces the receptor's basal activity. It competes with histamine for binding sites on H1 receptors located on effector cells. pediatriconcall.comallaboutchemistry.net This competitive antagonism prevents histamine from binding and initiating the cascade of events that lead to symptoms of motion sickness. patsnap.com The binding affinity of diphenhydramine for the H1 receptor is significant, although specific pKi values can vary depending on the study. For instance, some research indicates pKi values around 7.98 for diphenhydramine. grafiati.com
Table 1: Receptor Binding Profile of Diphenhydramine
| Receptor | Action | Affinity (pKi) |
| Histamine H1 | Inverse Agonist | ~7.98 |
| Muscarinic Acetylcholine (B1216132) | Antagonist | - |
| Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi value indicates a stronger binding affinity. Data is synthesized from available research. grafiati.com |
Effects on Vestibular System Histaminergic Pathways
The vestibular system, crucial for maintaining balance and spatial orientation, is a key site of action for dimenhydrinate. patsnap.com Histamine plays a significant role in this system. patsnap.com Activation of the vestibular system can trigger the histaminergic neuronal system, leading to the stimulation of H1 receptors in the brainstem and inducing nausea and vomiting. nih.gov By blocking these H1 receptors, diphenhydramine reduces the activity of histamine within the vestibular system. patsnap.com This action diminishes the brain's perception of conflicting motion signals, thereby alleviating the symptoms of motion sickness. patsnap.comnih.gov Studies have shown that dimenhydrinate suppresses both spontaneous and stimulation-induced firing of neurons in the vestibular nuclei. nih.gov
Central Cholinergic System Modulation
In addition to its antihistaminic effects, the diphenhydramine component of dimenhydrinate also exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors. nih.govchemeurope.com
Antimuscarinic Receptor Interactions and Functional Outcomes
Diphenhydramine is a competitive antagonist of muscarinic acetylcholine receptors, particularly the M1-M5 subtypes. nih.govwikipedia.org This antagonism inhibits various signal transduction pathways in both the central and autonomic nervous systems. chemeurope.com The blockade of muscarinic receptors contributes to the antiemetic effects of the drug, as cholinergic stimulation in the vestibular and reticular systems is believed to be a primary cause of nausea and vomiting associated with motion sickness. drugs.commedcentral.com This antimuscarinic action provides a dual mechanism for combating motion sickness, complementing the H1 receptor antagonism. patsnap.com
Inhibition of Acetylcholine-Mediated Signaling in Relevant Brain Regions
Diphenhydramine readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. chemeurope.com It inhibits acetylcholine-mediated signaling in several key brain regions. patsnap.com By blocking muscarinic receptors in the central nervous system, particularly in the vestibular nuclei and other areas involved in processing motion and spatial orientation, diphenhydramine further helps to reduce the symptoms of motion sickness. patsnap.comchemeurope.com The inhibition of cholinergic pathways in areas like the limbic system and hippocampus can also account for some of the cognitive effects observed with the drug. chemeurope.com
Adenosine (B11128) Receptor Antagonism by 8-Chlorotheophylline (B119741)
The second component of dimenhydrinate, 8-chlorotheophylline, is a xanthine (B1682287) derivative structurally related to caffeine (B1668208). wikipedia.org Its primary role is to counteract the sedative effects of diphenhydramine through its action as an adenosine receptor antagonist. drugbank.comnih.gov
8-Chlorotheophylline blocks adenosine receptors, particularly the A1 and A2A subtypes. drugbank.comyoutube.com Adenosine is a neurotransmitter that promotes sleep and suppresses arousal by decreasing neuronal firing. drugbank.comnih.gov By blocking these receptors, 8-chlorotheophylline produces a stimulant effect, leading to increased alertness and counteracting the drowsiness commonly caused by diphenhydramine. patsnap.comdrugbank.com This makes the combination more tolerable for users who need to remain functional. patsnap.com The 8-chloro modification on the theophylline (B1681296) molecule increases the acidity of the xanthine amine group, which facilitates the formation of a salt with diphenhydramine. wikipedia.org
Table 2: Summary of Molecular Targets for Dimenhydrinate Hydrochloride
| Component | Target Receptor | Mechanism of Action | Primary Functional Outcome |
| Diphenhydramine | Histamine H1 | Competitive Antagonist/Inverse Agonist | Antiemetic, Anti-motion sickness |
| Diphenhydramine | Muscarinic Acetylcholine | Competitive Antagonist | Antiemetic, Sedation |
| 8-Chlorotheophylline | Adenosine (A1, A2A) | Antagonist | CNS Stimulation, Reduced Drowsiness |
| This table provides a simplified overview of the primary molecular interactions. |
Synergistic and Compensatory Receptor Interactions
The principal mechanism for its antiemetic and anti-motion sickness effects is derived from diphenhydramine. medcentral.com Diphenhydramine is a first-generation antihistamine that acts as a potent inverse agonist at histamine H1 receptors. wikipedia.orgnih.gov By blocking these receptors in the vestibular system of the inner ear and the chemoreceptor trigger zone in the brainstem, it mitigates the conflicting signals of motion that lead to nausea and vertigo. patsnap.comdroracle.aiwebmd.com Furthermore, diphenhydramine exhibits significant anticholinergic activity by acting as a competitive antagonist at muscarinic acetylcholine receptors. patsnap.comwikipedia.orgnih.gov This action is believed to be a primary contributor to its antiemetic effect, as cholinergic stimulation in the vestibular and reticular systems is implicated in producing nausea. medcentral.com
The second component, 8-chlorotheophylline, is a chlorinated derivative of theophylline and belongs to the xanthine chemical class, similar to caffeine. drugbank.comwikipedia.org Its primary mechanism of action is the blockade of adenosine receptors, specifically acting as an antagonist at the adenosine A2a receptor. drugbank.comncats.io Adenosine typically has an inhibitory effect on neuronal firing; by blocking its receptors, 8-chlorotheophylline produces central nervous system (CNS) stimulation, leading to effects like restlessness and reduced drowsiness. drugbank.comnih.gov
The interaction between these two compounds is largely considered compensatory. A well-documented effect of the first-generation antihistamine diphenhydramine is sedation, caused by its ability to cross the blood-brain barrier and block central H1 receptors. wikipedia.orgnih.gov The stimulant properties of 8-chlorotheophylline are intended to counteract or mitigate this drowsiness. wikipedia.orgpatsnap.comfirsthope.co.in This allows for the therapeutic benefits of diphenhydramine in preventing motion sickness while potentially reducing the severity of its sedative side effects. wikipedia.org While the stimulant effect of 8-chlorotheophylline is milder than the sedation from diphenhydramine, this compensatory relationship is the foundational principle behind the combination. ebi.ac.uk
While the primary interaction is compensatory, a synergistic effect on the intended anti-nausea outcome is plausible, though less explicitly detailed in foundational literature. The antiemetic action of diphenhydramine is centrally mediated through H1 and muscarinic receptor antagonism. drugbank.com Adenosine systems can modulate cholinergic and other neurotransmitter systems. Therefore, the adenosine receptor blockade by 8-chlorotheophylline could synergistically enhance the anti-nausea effect by modulating the same neural pathways affected by diphenhydramine, although this remains an area for further research.
Table 1: Receptor Interaction Profile of Dimenhydrinate Components
| Component | Primary Target Receptor | Effect of Interaction | Primary Pharmacological Outcome |
| Diphenhydramine | Histamine H1 Receptor | Inverse Agonist / Antagonist | Antihistaminic, Antiemetic, Sedative wikipedia.orgnih.govdrugbank.com |
| Muscarinic Acetylcholine Receptors | Competitive Antagonist | Anticholinergic, Antiemetic, Antiparkinsonian patsnap.comwikipedia.orgnih.gov | |
| 8-Chlorotheophylline | Adenosine A2a Receptor | Antagonist | CNS Stimulation, Reduced Drowsiness drugbank.comncats.io |
Theoretical Pharmacodynamics and Neuropharmacological Insights into Dimenhydrinate Hydrochloride
Central Nervous System Vestibular Inhibition Theory
The primary mechanism by which dimenhydrinate (B1670652) is thought to alleviate symptoms of motion sickness is through its inhibitory effects on the vestibular system within the central nervous system (CNS). medicinenet.comdrugs.com Motion sickness arises from a sensory conflict between the vestibular system of the inner ear, which detects motion and gravity, and the visual system, which provides information about the body's position in relation to its surroundings. britannica.com When these signals are contradictory, the brain's interpretation of movement becomes confused, leading to the characteristic symptoms of nausea, dizziness, and vomiting. patsnap.combritannica.com
Dimenhydrinate, primarily through its diphenhydramine (B27) component, acts as an antagonist at histamine (B1213489) H1 receptors in the brain. patsnap.comdrugbank.com By blocking these receptors, it diminishes vestibular stimulation and depresses labyrinthine function. drugs.commedscape.com This action is believed to occur first on the otolith system and, at higher concentrations, on the semicircular canals. drugs.com Furthermore, the anticholinergic properties of diphenhydramine play a crucial role by blocking muscarinic acetylcholine (B1216132) receptors in the vestibular and reticular systems, which are implicated in the nausea and vomiting associated with motion sickness. patsnap.comdrugs.com This dual antagonism of histaminic and cholinergic pathways effectively reduces the excitability of the vestibular nuclei and their downstream signaling to the vomiting center in the brainstem. medscape.com
Hypothesized Mechanisms of Action on the Medullary Chemoreceptor Trigger Zone
The chemoreceptor trigger zone (CTZ), located in the medulla oblongata's area postrema, is a key area for detecting emetogenic substances in the blood and CSF and relaying this information to the vomiting center. quizlet.comwikipedia.org While the primary antiemetic action of dimenhydrinate is centered on the vestibular system, there is evidence to suggest it also exerts an influence on the CTZ. The CTZ is rich in various neurotransmitter receptors, including histamine (H1), dopamine (B1211576) (D2), and acetylcholine (muscarinic) receptors. wikipedia.org
Influence on Brain Arousal and Vigilance Regulatory Networks
The two components of dimenhydrinate have opposing effects on brain arousal and vigilance. Diphenhydramine, as a first-generation antihistamine, is known for its sedative properties. wikipedia.orgdrugs.com It achieves this by antagonizing H1 receptors in the CNS, which are involved in promoting wakefulness. This central H1 blockade leads to drowsiness and a decrease in alertness, which can impair cognitive and psychomotor performance. drugs.comnih.gov
Conversely, 8-chlorotheophylline (B119741) is a mild CNS stimulant. patsnap.commedicinenet.com As a xanthine (B1682287) derivative, its mechanism involves the blockade of adenosine (B11128) receptors. drugbank.com Adenosine is a neuromodulator that generally has inhibitory effects in the brain, promoting sleep and suppressing arousal. By blocking adenosine receptors, 8-chlorotheophylline can lead to increased neuronal firing and a state of heightened alertness, counteracting the sedative effects of diphenhydramine to some extent. drugbank.com Studies on the effects of anxiogenic drugs, such as the adenosine receptor antagonist caffeine (B1668208), have shown that they can increase behavioral arousal and vigilance. nih.gov However, the stimulant effect of 8-chlorotheophylline in the dimenhydrinate combination is generally not sufficient to completely overcome the drowsiness induced by diphenhydramine. wikipedia.org
Contributions to Motion Sickness Pathophysiology Modulation
Motion sickness is a complex physiological response to perceived or actual motion. The pathophysiology involves a mismatch of sensory inputs from the vestibular, visual, and somatosensory systems. This sensory conflict leads to the activation of central pathways that culminate in the symptoms of motion sickness. britannica.com
Dimenhydrinate modulates this pathophysiology at several key points. As previously discussed, its primary action is the suppression of vestibular input to the CNS through H1 and muscarinic receptor antagonism. patsnap.comdrugs.commedscape.com This helps to resolve the sensory conflict by dampening the signals from the inner ear. By reducing the overstimulation of the vestibular nuclei, dimenhydrinate prevents the downstream activation of the vomiting center in the brainstem.
Pharmacokinetic Mechanisms of Dimenhydrinate Hydrochloride in Preclinical Models and in Vitro Systems
Permeation and Bioavailability Determinants (In Vitro and Animal Studies)
The permeation and bioavailability of dimenhydrinate (B1670652) are primarily governed by the physicochemical properties of diphenhydramine (B27). Diphenhydramine is classified as a Class I drug under the Biopharmaceutical Classification System (BCS), which denotes high solubility and high permeability. researchgate.net This inherent high permeability facilitates its absorption across biological membranes.
Studies in dogs have explored the oral bioavailability of diphenhydramine when administered as both diphenhydramine hydrochloride and as dimenhydrinate. These studies revealed that the oral absorption of diphenhydramine was approximately three times greater when administered as dimenhydrinate compared to its hydrochloride salt form. researchgate.netnih.gov The mean systemic availability of diphenhydramine was 22.0% from dimenhydrinate, versus 7.8% from diphenhydramine hydrochloride. nih.gov This suggests that the 8-chlorotheophylline (B119741) component may enhance the oral absorption of diphenhydramine in this preclinical model.
Despite good absorption, diphenhydramine is subject to a significant first-pass effect, where a substantial portion of the drug is metabolized by the liver before it reaches systemic circulation. psu.eduresearchgate.net This hepatic metabolism is a key determinant of its ultimate bioavailability, which has been reported to be between 40% and 60% in studies involving oral administration. drugbank.com In vitro models using orally dissolving films have been developed to explore alternative delivery routes, such as buccal delivery, to potentially bypass this first-pass metabolism and improve bioavailability. aaps.org
Table 1: Bioavailability of Diphenhydramine in Dogs
| Formulation Administered Orally | Mean Systemic Availability (%) |
|---|---|
| Diphenhydramine Hydrochloride | 7.8 |
| Dimenhydrinate | 22.0 |
Data sourced from a study in healthy mixed-breed dogs. nih.gov
Tissue Distribution Characteristics and Blood-Brain Barrier Translocation
Following absorption, diphenhydramine is widely distributed throughout the body. drugbank.com Preclinical studies in rats and mice confirm its ability to cross the blood-brain barrier (BBB), a critical factor for its central nervous system effects. drugbank.comnih.gov
The transport of diphenhydramine across the BBB is not solely dependent on passive diffusion. Evidence from in situ brain perfusion experiments in mice and rats indicates the involvement of a carrier-mediated transport system. nih.gov Specifically, a drug/H+-antiporter has been identified as a key mechanism for diphenhydramine's entry into the brain. nih.gov In vitro studies using conditionally immortalized rat brain capillary endothelial cells (TR-BBB13 cells) further support the active uptake of diphenhydramine at the BBB. researchgate.net This active transport results in a higher unbound concentration of diphenhydramine in the brain's interstitial fluid compared to the blood, as demonstrated in rat microdialysis studies. researchgate.net
Kinetic analysis of this transport in vitro has determined a Michaelis-Menten constant (Km) of 49.7 µM and a maximum velocity (Vmax) of 5.59 nmol/mg protein/15 s, characterizing it as a low-affinity, high-capacity system. researchgate.net This transport is also pH-dependent, with uptake influenced by changes in both extracellular and intracellular pH. researchgate.net Studies have shown that lipopolysaccharide-induced inflammation in rats can increase the brain penetration of diphenhydramine, suggesting that inflammatory conditions may modulate the activity of these transporters at the BBB. nih.gov
Metabolic Pathways and Biotransformation Dynamics
Diphenhydramine undergoes extensive metabolism, primarily in the liver. nih.govdroracle.ai The biotransformation involves several key pathways, including N-glucuronidation, N-demethylation, and oxidative deamination, leading to the formation of various metabolites. drugbank.comwikipedia.org
A notable metabolic route for diphenhydramine is direct conjugation at its tertiary amino group to form a quaternary ammonium-linked glucuronide, known as diphenhydramine N-glucuronide. nih.govdrugbank.com This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov While multiple UGTs exist, studies indicate significant interspecies variability in N-glucuronidation activity, with human UGTs like UGT1A4 and UGT2B10 showing high activity for this type of reaction. nih.gov In preclinical studies, the excretion of this N-glucuronide in urine has been shown to vary, accounting for a fraction of the administered dose. nih.gov
The primary metabolic pathway for diphenhydramine is sequential N-demethylation of its tertiary amine. wikipedia.org This process is mediated by the cytochrome P450 (CYP) enzyme system. droracle.aibohrium.com In vitro studies using human recombinant P450 isozymes have identified several isoforms involved in this pathway. bohrium.comnih.gov
CYP2D6 has been identified as the principal high-affinity enzyme responsible for the first N-demethylation step, converting diphenhydramine to its N-desmethyl metabolite (Nordiphenhydramine). bohrium.comnih.govresearchgate.net Other CYP isoforms, including CYP1A2, CYP2C9, and CYP2C19, also contribute to this process, but are considered low-affinity components. bohrium.comnih.govdrugbank.com The second demethylation step converts N-desmethyldiphenhydramine to N,N-didesmethyldiphenhydramine. drugbank.com
Table 2: Cytochrome P450 Isoforms Involved in Diphenhydramine N-Demethylation
| P450 Isoform | Role in N-Demethylation | Affinity |
|---|---|---|
| CYP2D6 | Primary | High |
| CYP1A2 | Secondary | Low |
| CYP2C9 | Secondary | Low |
| CYP2C19 | Secondary | Low |
Based on in vitro studies with human recombinant enzymes. bohrium.comnih.gov
Following demethylation, the resulting primary amine can undergo further oxidation. wikipedia.org A key pathway is oxidative deamination, a process that removes the amine group and leads to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid. wikipedia.orgtaylorandfrancis.com In the case of diphenhydramine metabolism, this leads to the formation of diphenylmethoxyacetic acid (DPMA), a major metabolite found in several species, including monkeys, dogs, and sheep. drugbank.comnih.govnih.gov The enzymes responsible for this specific deamination step in diphenhydramine metabolism may include monoamine oxidases (MAO), which are known to catalyze the oxidative deamination of monoamines. wikipedia.orgtaylorandfrancis.com
Excretion Routes and Metabolite Clearance
The metabolites of diphenhydramine, along with a small amount of the unchanged drug, are primarily eliminated from the body via the kidneys and excreted in the urine. drugbank.comnih.govpatsnap.com Studies have shown that only a very small percentage (less than 4%) of an administered dose is excreted as unchanged diphenhydramine. psu.eduresearchgate.net
The majority of the drug is excreted as its various metabolites. drugbank.com The N-demethylated and oxidatively deaminated metabolite, diphenylmethoxyacetic acid (DPMA), is a significant component of urinary excretion. nih.govnih.gov Further conjugation of metabolites with glycine (B1666218) and glutamine also occurs before renal excretion. drugbank.com Preclinical studies in lambs have investigated the renal clearance of diphenhydramine and its metabolites, showing age-dependent differences in the clearance rates of both the parent drug and DPMA, likely related to the maturation of renal excretion mechanisms like tubular secretion and reabsorption. nih.gov For instance, the renal clearance of DPMA was found to be significantly lower in postnatal lambs compared to adult sheep, leading to a longer elimination half-life for this metabolite in the younger animals. nih.gov
Plasma Protein Binding Characteristics of Dimenhydrinate Hydrochloride
This compound is a salt composed of two active moieties: diphenhydramine and 8-chlorotheophylline. The extent to which dimenhydrinate binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target sites, and elimination. The binding characteristics are primarily attributed to its constituent compounds.
Diphenhydramine, the antihistaminic component of dimenhydrinate, exhibits moderate to high binding to plasma proteins. In preclinical studies involving rats, the plasma protein binding of diphenhydramine has been reported to be in the range of 71% to 84%. nih.gov Another source suggests a similar range of approximately 80% to 85%. ucsc.edu This binding is significant as it restricts the fraction of free, unbound drug in the bloodstream that is available to exert its pharmacological effects and to be metabolized and cleared from the body. The determination of diphenhydramine's plasma protein binding has been carried out using in vitro methods such as ultrafiltration. nih.govnih.gov
The binding of diphenhydramine to plasma proteins is a key factor in its pharmacokinetic behavior. A high degree of protein binding can lead to a longer duration of action, as the bound fraction acts as a reservoir, releasing the free drug over time. It also influences the drug's volume of distribution and the rate of its clearance from the body.
Below is a data table summarizing the available research findings on the plasma protein binding of the active component of dimenhydrinate.
| Compound | Preclinical Model/System | Method | Plasma Protein Binding (%) | Reference |
| Diphenhydramine | Rat | Not Specified | 71-84 | nih.gov |
| Diphenhydramine | Not Specified | Not Specified | ~80-85 | ucsc.edu |
| Diphenhydramine | Rat | Ultrafiltration | Data on unbound fraction determined, but specific percentage not stated | nih.gov |
Synthetic Methodologies and Chemical Derivatization of Dimenhydrinate Hydrochloride
Comprehensive Synthesis Pathways for Dimenhydrinate (B1670652)
Synthesis of Diphenhydramine (B27) Intermediates
Diphenhydramine, chemically known as 2-(diphenylmethoxy)-N,N-dimethylethanamine, is an ethanolamine (B43304) ether derivative. nih.govgpatindia.com Its synthesis typically involves the formation of an ether linkage between a diphenylmethyl (benzhydryl) group and a dimethylaminoethanol (B1669961) moiety.
Several synthetic routes to diphenhydramine have been developed. A common laboratory and industrial method starts with diphenylmethane. youtube.com Diphenylmethane undergoes bromination, often initiated by light, to form diphenylbromomethane (also known as benzhydrylbromide). youtube.comyoutube.com This intermediate is then reacted with 2-dimethylaminoethanol. In this nucleophilic substitution reaction, the nitrogen of the dimethylaminoethanol attacks the carbon bearing the bromine, displacing it and forming the ether linkage of diphenhydramine. An alternative approach utilizes benzhydrol (diphenylmethanol) as the starting material. chemicalbook.comgoogle.com In one patented method, benzhydrol is reacted with dimethylaminoethanol in the presence of a catalyst like toluenesulfonic acid or methanesulfonic acid. google.com This process involves an ether exchange reaction. Another variation involves the esterification of 2-dimethylaminoethanol with benzhydrylbromide. chemicalbook.com
Continuous flow synthesis methods have also been explored for the production of diphenhydramine, offering advantages in terms of process control and efficiency. rsc.orgresearchgate.netrsc.org These systems can utilize mass spectrometry as a process analytical tool (PAT) to monitor the reaction in real-time and optimize conditions. rsc.orgresearchgate.net
Table 1: Key Reactions in Diphenhydramine Synthesis
| Starting Material | Reagent(s) | Key Intermediate | Final Product |
|---|---|---|---|
| Diphenylmethane | Br2, light | Diphenylbromomethane | Diphenhydramine |
| Benzhydrol | 2-Dimethylaminoethanol, Acid Catalyst | - | Diphenhydramine |
| Diphenylbromomethane | 2-Dimethylaminoethanol | - | Diphenhydramine |
Synthesis of 8-Chlorotheophylline (B119741) Intermediates
8-Chlorotheophylline is a chlorinated derivative of the xanthine (B1682287), theophylline (B1681296). nih.gov The synthesis of 8-chlorotheophylline starts from theophylline. google.com
A modern and more environmentally friendly method for the synthesis of 8-chlorotheophylline uses N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium. google.comgoogle.com In this process, theophylline is dissolved in water and heated, followed by the addition of NCS while controlling the pH. google.comgoogle.com The crude 8-chlorotheophylline product can then be purified by dissolving it in a sodium hydroxide (B78521) solution and re-precipitating it by adjusting the pH. google.comgoogle.com This method avoids the use of harsh organic solvents and highly toxic chlorine gas, which were used in older synthetic routes. google.comgoogle.com
Older methods often involved the direct chlorination of theophylline using chlorine gas in various organic solvents like dichloromethane (B109758) or chloroform. google.comgoogle.com These methods posed significant safety and environmental hazards due to the toxicity of the reagents and solvents, and the difficulty in controlling the reaction, which could lead to the formation of impurities. google.comgoogle.com
Table 2: Comparison of 8-Chlorotheophylline Synthesis Methods
| Method | Chlorinating Agent | Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Modern Method | N-Chlorosuccinimide (NCS) | Water | Environmentally friendly, safer reagents, high purity and yield. google.comgoogle.com | - |
| Older Method | Chlorine Gas | Organic Solvents | - | Use of toxic reagents and solvents, difficult to control, potential for more impurities. google.comgoogle.com |
Salt Formation Techniques and Process Optimization
Dimenhydrinate is the salt formed from the reaction of the basic diphenhydramine and the acidic 8-chlorotheophylline. drugbank.comwikipedia.org The 8-chloro substituent on the theophylline molecule increases the acidity of the N-H proton, facilitating salt formation with a base like diphenhydramine. wikipedia.org
The process of forming the dimenhydrinate salt typically involves dissolving both diphenhydramine and 8-chlorotheophylline in a suitable solvent, often an alcohol like ethanol. chemicalbook.com The mixture is then stirred to allow for the acid-base reaction and subsequent crystallization of the salt. The final product is then isolated by filtration and dried.
Strategies for Chemical Modifications and Analog Synthesis
The chemical structure of dimenhydrinate offers several sites for modification to create analogs with potentially different pharmacological properties. These modifications can be targeted at either the diphenhydramine or the 8-chlorotheophylline moiety.
On the diphenhydramine part of the molecule, modifications could include:
Substitution on the Phenyl Rings: Introducing substituents on the aromatic rings of the diphenylmethyl group could alter the molecule's lipophilicity, receptor binding affinity, and metabolic stability. For example, the introduction of a p-chloro-phenyl group leads to carboxamine, a potent antihistamine. gpatindia.com
Modification of the Ether Linkage: Replacing the ether oxygen with other functional groups could lead to new classes of compounds.
Alteration of the Amino Group: Changing the N,N-dimethylamino group to other alkylamines or incorporating it into a heterocyclic ring system can influence the compound's antihistaminic and sedative properties. gpatindia.com For instance, incorporating the alkylamine into a seven-membered hexahydroazepine ring results in setastine, which has lower sedative properties. gpatindia.com
On the 8-chlorotheophylline part, modifications are less common but could involve:
Replacement of the Chlorine Atom: Substituting the chlorine at the 8-position with other halogens or functional groups could modulate the stimulant properties of the xanthine core.
Modification of the Methyl Groups: Altering the methyl groups at the N1 and N3 positions of the xanthine ring could also impact its activity.
The synthesis of analogs often follows similar synthetic pathways to the parent compound, utilizing appropriately modified starting materials. For example, the synthesis of 1,4-diphenethylpiperazine (B14732994) analogs, which share a structural resemblance to parts of diphenhydramine, has been reported. nih.gov
Impurity Identification and Profiling in Synthetic Products (e.g., 8-Chlorocaffeine)
Ensuring the purity of active pharmaceutical ingredients is critical. Impurities in dimenhydrinate can originate from the starting materials, intermediates, by-products of side reactions, or degradation of the final product.
Common impurities associated with the diphenhydramine component include unreacted starting materials like benzhydrol and 2-dimethylaminoethanol, as well as by-products from the synthesis. nih.gov Benzophenone has been identified as a toxic impurity related to diphenhydramine. nih.gov Other related substances that are monitored as impurities include nordiphenhydramine (desmethyldiphenhydramine) and didiphenhydramine. lgcstandards.com
For the 8-chlorotheophylline component, potential impurities include unreacted theophylline and by-products from the chlorination reaction. ijpsonline.com A significant potential impurity is 8-chlorocaffeine , which can be formed if caffeine (B1668208) is present as an impurity in the theophylline starting material. nih.gov Caffeine has a similar structure to theophylline but with an additional methyl group at the N7 position. Chlorination of caffeine would lead to 8-chlorocaffeine. Other identified impurities in 8-chlorotheophylline include theophylline itself and an isomer of 8-chlorotheophylline. ijpsonline.com
Regulatory bodies like the European Pharmacopoeia (EP) specify limits for known and unknown impurities in dimenhydrinate. nih.govsynzeal.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification, quantification, and control of these impurities. nih.govijpsonline.com
Table 3: Potential Impurities in Dimenhydrinate Synthesis
| Impurity Name | Origin | Component |
|---|---|---|
| Benzophenone | Impurity in starting material/by-product | Diphenhydramine |
| Nordiphenhydramine | By-product/metabolite | Diphenhydramine |
| Theophylline | Unreacted starting material | 8-Chlorotheophylline |
| 8-Chlorocaffeine | From caffeine impurity in starting material | 8-Chlorotheophylline |
| Isomer of 8-chlorotheophylline | By-product of synthesis | 8-Chlorotheophylline |
Advanced Analytical Chemistry Methodologies for Dimenhydrinate Hydrochloride Research
Spectrophotometric Techniques for Quantitative Analysis and Purity Assessment
Spectrophotometry offers a rapid, cost-effective, and accessible approach for the analysis of dimenhydrinate (B1670652) hydrochloride. These methods are based on the principle that the molecule absorbs light in the ultraviolet-visible spectrum, and the amount of light absorbed is proportional to its concentration.
Ultraviolet-Visible Spectrophotometry (Absorbance and Area Under Curve Methods)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the quantitative determination of dimenhydrinate in pharmaceutical formulations. Two primary approaches are utilized: the absorbance method and the area under the curve (AUC) method. who.intingentaconnect.com
The absorbance method involves measuring the peak absorbance of a solution at a specific wavelength. For dimenhydrinate, analysis is often performed using 0.1 M hydrochloric acid (HCl) as a solvent, with the maximum absorbance wavelength (λmax) identified at approximately 276 nm. who.intresearchgate.netamazonaws.com The AUC method, in contrast, calculates the integrated area under the spectral curve between two selected wavelengths, for instance, between 245.60 nm and 304.60 nm. who.intingentaconnect.com This approach can sometimes offer better precision and reduce interference from excipients.
Both methods have been developed and validated, demonstrating good linearity within specific concentration ranges, typically between 10 to 30 μg/mL. who.intingentaconnect.com Validation studies have confirmed that these methods meet the required parameters for accuracy and precision, with recovery values falling within the acceptable range of 80-120% and relative standard deviation (RSD) values below 2%. who.intingentaconnect.com Statistical analysis has shown no significant difference between the results obtained by the absorbance and AUC methods, indicating that both are suitable for routine quality control analysis of dimenhydrinate in tablet form. who.intingentaconnect.com
Table 1: Comparison of UV-Vis Spectrophotometric Methods for Dimenhydrinate Analysis
| Parameter | Absorbance Method | Area Under Curve (AUC) Method |
|---|---|---|
| Solvent | 0.1 M HCl | 0.1 M HCl |
| Wavelength | 276.20 nm | 245.60-304.60 nm |
| Linearity Range | 10-30 μg/mL | 10-30 μg/mL |
| Linear Regression Equation | y = 0.019x + 0.105 | y = 0.472x + 2.248 |
| Correlation Coefficient (r) | 0.99983 | 0.9985 |
Chromatographic Separation and Detection Technologies
Chromatographic techniques provide superior separation and specificity, making them indispensable for the comprehensive analysis of dimenhydrinate hydrochloride, including the quantification of its active components and the profiling of related substances and impurities.
High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC) for Quantification and Related Substances
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration with UV detection, is a cornerstone for the analysis of dimenhydrinate. These methods are capable of separating and quantifying the diphenhydramine (B27) and 8-chlorotheophylline (B119741) components of dimenhydrinate, as well as detecting a wide range of potential impurities. ingentaconnect.comnih.gov
A typical RP-HPLC method employs a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) bicarbonate) and an organic modifier (such as acetonitrile (B52724) or methanol). who.intingentaconnect.comuobasrah.edu.iq The addition of reagents like triethylamine (B128534) can improve peak shape, especially for the basic diphenhydramine molecule. ingentaconnect.comuobasrah.edu.iq Detection is commonly performed using a UV detector set at a wavelength where both components and relevant impurities show significant absorbance, such as 225 nm or 229 nm. who.intnih.gov
Validated HPLC methods have been established for quantifying dimenhydrinate in various matrices, including bulk drug substances, pharmaceutical tablets, and human plasma. who.intnih.govresearchgate.net For instance, an HPLC-UV method for plasma analysis showed linearity in the range of 6 to 380 ng/mL, with a limit of detection (LOD) of 2 ng/mL and a limit of quantification (LOQ) of 6 ng/mL. who.intnih.gov For pharmaceutical dosage forms, methods have been developed to separate dimenhydrinate from up to thirteen related substances, allowing for a thorough purity assessment. researchgate.netnih.gov
Table 3: Selected RP-HPLC Methods for Dimenhydrinate Analysis
| Application | Column | Mobile Phase | Flow Rate | Detection (UV) | Linearity Range |
|---|---|---|---|---|---|
| Quantification in Human Plasma who.intnih.gov | C18 (10µm; 250 × 4.6 mm) | Ammonium bicarbonate in water and methanol | 0.5 mL/min | 229 nm | 6 - 380 ng/mL |
| Quantification in Pharmaceuticals uobasrah.edu.iq | Arcus EP-C18 (5 µm, 4.6 mm × 250 mm) | Methanol: Acetonitrile: Water with Heptane sulfonate and Triethylamine (10:26:64), pH 3.3 | 1.0 mL/min | 254 nm | 1 - 5 µg/L |
| Determination of Related Substances researchgate.netnih.gov | Not specified | 1% Triethylamine solution (pH 2.5 with phosphoric acid) and Acetonitrile | Not specified | 225 nm | Not specified |
Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Identification and Impurity Profiling
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It has been successfully applied to the impurity profiling of dimenhydrinate, offering high selectivity and structural confirmation capabilities. nih.govresearchgate.net
A direct GC/MS method has been developed for the selective determination of dimenhydrinate in the presence of six of its related substances and potential impurities, including diphenylmethane, diphenylmethanol, benzophenone, orphenadrine, caffeine (B1668208), and 8-chlorocaffeine. nih.govresearchgate.net This method utilizes a trifluoropropylmethyl polysiloxane (Rtx-200) capillary column, which allows for the separation of the underivatized compounds in less than 15 minutes. researchgate.netnih.gov The mass spectrometer, operating in electron-impact (EI) mode, provides mass spectra that act as molecular fingerprints, enabling unambiguous identification of the separated components. researchgate.net
The method effectively separates the two components of dimenhydrinate—diphenhydramine and 8-chlorotheophylline—from each other and from potential impurities. nih.gov It has been validated according to ICH guidelines, showing a linear response for dimenhydrinate over a concentration range of 50–500 μg/mL. nih.govresearchgate.net This GC/MS procedure is the first of its kind for dimenhydrinate and is highly suitable for both identity testing and quality control assays in tablet dosage forms. researchgate.net
Table 4: Impurities and Related Substances of Dimenhydrinate Identified by GC/MS
| Compound | Retention Time (min) | Classification |
|---|---|---|
| Diphenylmethane | 4.24 | Related Substance/Impurity nih.gov |
| Diphenylmethanol (Benzhydrol) | 5.82 | Related Substance/Impurity nih.gov |
| Benzophenone | 6.55 | Related Substance/Impurity nih.gov |
| Diphenhydramine | 7.60 | Active Moiety of Dimenhydrinate nih.gov |
| Orphenadrine | 8.51 | Related Substance/Impurity nih.gov |
| Caffeine | 11.90 | Related Substance/Impurity nih.gov |
| 8-Chlorocaffeine | 12.13 | Related Substance/Impurity nih.gov |
| 8-Chlorotheophylline | 14.01 | Active Moiety of Dimenhydrinate nih.gov |
Capillary Electrophoresis for Analytical Separations
Capillary Electrophoresis (CE) is an efficient separation technique known for its high resolution, short analysis times, and minimal sample and reagent consumption. nih.gov While less common than HPLC for dimenhydrinate analysis, its potential has been demonstrated, particularly for the active moiety, diphenhydramine.
An ultrafast CE method has been developed for the simultaneous determination of diphenhydramine and ammonium in pharmaceutical preparations. nih.gov This method employs a fused-silica capillary and a background electrolyte of 2-(N-morpholino)ethanesulfonic acid and lithium hydroxide (B78521). A key feature is the use of capacitively coupled contactless conductivity detection (C⁴D), which is a universal detection method suitable for ions that lack a chromophore. nih.gov
The analysis is remarkably fast, with a single run completed in approximately 45 seconds, allowing for a throughput of about 80 injections per hour. nih.gov The method was validated, showing low limits of detection (0.02 mmol/L for diphenhydramine) and excellent recovery values (97-104%). nih.gov The results obtained with this CE method showed no statistically significant difference when compared to established HPLC methods, highlighting CE as a viable, high-speed alternative for the quality control of pharmaceuticals containing diphenhydramine. nih.gov
Electrochemical and Potentiometric Determination Methods
Electrochemical and potentiometric methods offer sensitive and cost-effective alternatives for the determination of this compound. These techniques are based on the electrochemical properties of the molecule and provide a basis for the development of various sensors.
Potentiometric determination has been successfully applied using screen-printed electrodes (SPEs) and carbon paste electrodes (CPEs) for the analysis of diphenhydramine hydrochloride (DPH), the active antihistaminic component of dimenhydrinate. nih.govresearchgate.net These sensors operate by measuring the potential difference between a working electrode and a reference electrode. The response of these electrodes is dependent on the concentration of the analyte in the solution.
In one study, both SPEs and CPEs demonstrated a linear response to DPH within a concentration range of 1.0 x 10⁻⁶ to 1.0 x 10⁻² mol/L. nih.gov The screen-printed electrode, in particular, showed a rapid response time of 10 seconds and could be used for up to two months with good reproducibility. nih.govresearchgate.net The limit of detection for the SPE and CPE was found to be 9.70 x 10⁻⁷ and 9.80 x 10⁻⁷ mol/L, respectively. nih.gov The operational pH range for these electrodes was determined to be 3.0-8.0 for the SPE and 3.0-7.0 for the CPE. nih.gov
Further advancements have involved the use of nanoparticles to enhance the sensitivity of potentiometric sensors. abechem.com Another electrochemical technique, adsorptive stripping voltammetry at a hanging mercury drop electrode, has also been reported for the determination of dimenhydrinate. researchgate.net
Table 1: Performance Characteristics of Potentiometric Electrodes for Diphenhydramine Hydrochloride Determination
| Electrode Type | Linear Concentration Range (mol/L) | Limit of Detection (mol/L) | Response Time (s) | pH Range |
|---|---|---|---|---|
| Screen-Printed Electrode (SPE) | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 9.70 x 10⁻⁷ | 10 | 3.0 - 8.0 |
| Carbon Paste Electrode (CPE) | 1.0 x 10⁻⁶ - 1.0 x 10⁻² | 9.80 x 10⁻⁷ | 16 | 3.0 - 7.0 |
Data sourced from Frag, E. Y., et al. (2011). nih.gov
Continuous Flow Injection Analysis for High-Throughput Quantification
Continuous Flow Injection Analysis (CFIA) presents a rapid, simple, and sensitive method for the high-throughput quantification of this compound, primarily by analyzing its diphenhydramine (DPH) component. emanresearch.orguobaghdad.edu.iq This technique is advantageous for pharmaceutical analysis due to its speed, cost-effectiveness, and potential for automation. emanresearch.org
One CFIA method is based on the turbidimetric measurement of the precipitate formed when DPH reacts with a reagent. A study utilizing 3,5-dinitro salicylic (B10762653) acid as the precipitating agent demonstrated a linear dynamic range for DPH concentration between 0.01 and 20 mmol/L. emanresearch.org The results obtained were comparable to the traditional UV-spectrophotometric method, indicating the reliability of the CFIA approach. emanresearch.org
Another CFIA method involves the reaction of DPH with phosphomolybdic acid in an aqueous medium, which forms a white or slightly yellowish precipitate. uobaghdad.edu.iqresearchgate.net The turbidity of the formed precipitate is measured by the reflection of incident light. uobaghdad.edu.iq This method showed a linear range of 0.07 to 9 mmol/L with a correlation coefficient (r) of 0.9998. uobaghdad.edu.iq The limit of detection (L.O.D.) for this technique was calculated to be 729.55 ng/sample, and the relative standard deviation (%RSD) was less than 0.2% for concentrations of 0.1, 4.0, and 10.0 mmol/L, indicating high precision. uobaghdad.edu.iqresearchgate.net
Table 2: Research Findings for Continuous Flow Injection Analysis of Diphenhydramine Hydrochloride
| Reagent | Principle | Linear Range (mmol/L) | Limit of Detection | Correlation Coefficient (r) |
|---|---|---|---|---|
| 3,5-dinitro salicylic acid | Turbidimetry | 0.01 - 20 | Not specified | Not specified |
| Phosphomolybdic Acid | Turbidimetry (light reflection) | 0.07 - 9 | 729.55 ng/sample | 0.9998 |
Data sourced from Jabbar, M. M., & Mezaal, E. N. (2024) and another study. emanresearch.orguobaghdad.edu.iq
Method Validation Frameworks and Parameters (e.g., Linearity, Precision, Accuracy, Specificity, Robustness)
The validation of analytical methods is crucial to ensure their reliability for the quantification of this compound in various matrices. nih.gov Validation frameworks assess several key parameters, including linearity, precision, accuracy, specificity, and robustness. nih.govresearchgate.net These parameters have been evaluated for various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and High-Performance Thin-Layer Chromatography (HPTLC). nih.govwho.intresearchgate.net
Linearity establishes the relationship between the concentration of the analyte and the analytical signal. For a GC/MS method, the calibration curve for dimenhydrinate was found to be linear over the range of 50-500 μg/mL, with a determination coefficient (R²) of 0.9982. researchgate.netnih.gov An HPLC method for dimenhydrinate in human plasma demonstrated linearity in the concentration range of 6 to 380 ng/mL. who.int Similarly, a UV spectrophotometry method showed linearity in the concentration range of 10-30 μg/mL with a correlation coefficient (r) of 0.99983. researchgate.net
Precision refers to the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). For an HPLC method, the intra-day and inter-day precision were found to be satisfactory, with the intra-day coefficient of variance not exceeding 0.02 and the inter-day precision not more than 0.010. who.int
Accuracy indicates the closeness of the measured value to the true value. It is often assessed through recovery studies. An HPLC method showed an average recovery of 97.02% for dimenhydrinate from human plasma. who.int In another study using UV spectrophotometry, the recovery was within the acceptable range of 80-120%. researchgate.net For a GC/MS method, recoveries were greater than 96.80%. nih.gov
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. In a GC/MS method, excellent baseline separation of dimenhydrinate and six of its related substances and potential impurities was achieved in less than 15 minutes, demonstrating the method's specificity. nih.gov
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. An HPLC-UV method was tested for robustness by varying temperature, triethylamine percentage, and pH value, which were found to have no significant influence on the retention times of the analyzed substances. ingentaconnect.com
The Limit of Detection (LOD) and Limit of Quantification (LOQ) represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For an HPLC method in human plasma, the LOD and LOQ for dimenhydrinate were 2 ng/mL and 6 ng/mL, respectively. who.int A GC/MS method reported LOD and LOQ values of 9.31 μg/mL and 31.03 μg/mL, respectively. nih.gov
Table 3: Validation Parameters for Dimenhydrinate Analytical Methods
| Analytical Method | Linearity Range | Accuracy (% Recovery) | LOD | LOQ |
|---|---|---|---|---|
| HPLC in human plasma | 6 - 380 ng/mL | 97.02% | 2 ng/mL | 6 ng/mL |
| GC/MS | 50 - 500 μg/mL | >96.80% | 9.31 μg/mL | 31.03 μg/mL |
| UV Spectrophotometry | 10 - 30 μg/mL | 80 - 120% | Not specified | Not specified |
Data sourced from multiple studies. nih.govwho.intresearchgate.netnih.gov
Pharmaceutical Formulation Science of Dimenhydrinate Hydrochloride Academic Perspectives
In Vitro Drug Release Kinetics and Dissolution Profiles
The in vitro release kinetics of dimenhydrinate (B1670652) hydrochloride from various dosage forms are a critical determinant of its therapeutic efficacy. Understanding the rate and mechanism of drug release is fundamental to designing formulations with desired absorption profiles.
Studies on controlled-release tablets of dimenhydrinate have explored the influence of different polymers on release kinetics. For instance, hydrophilic polymers like various viscosity grades of Methocel® (a brand of hypromellose) and hydrophobic polymers such as Ethocel® have been used to modulate drug release. The release data from such formulations are often fitted to various kinetic models to elucidate the underlying release mechanisms. Common models include zero-order, first-order, Higuchi, and Korsmeyer-Peppas. For example, in a study on orodispersible tablets, the release data for an optimized formulation (F7) best fit the first-order kinetic model (R² = 0.9937), indicating that the rate of drug release is dependent on the concentration of the drug remaining in the tablet. ku.edu.np The Higuchi model is often used to describe drug release from a matrix system, while the Korsmeyer-Peppas model can help to understand the nature of the release mechanism (e.g., Fickian diffusion, anomalous transport, or case-II transport).
In the context of orally disintegrating tablets (ODTs), the dissolution profile is paramount. Research has shown that the choice of superdisintegrants significantly impacts the dissolution rate. For instance, an optimized formulation of dimenhydrinate ODTs containing a co-processed superdisintegrant (crospovidone and guar (B607891) gum in a 1:3 ratio) demonstrated a high percentage of drug release, with 98.89% of the drug released within 30 minutes. nepjol.info This rapid release is attributed to the synergistic effect of the superdisintegrants, where one promotes rapid water uptake and the other causes significant swelling, leading to fast tablet disintegration and subsequent drug dissolution. nepjol.info The dissolution studies for these advanced dosage forms are typically conducted in media that mimic physiological conditions, such as phosphate (B84403) buffer at pH 6.8 for oral dosage forms. ku.edu.npnih.gov
Development and Evaluation of Advanced Delivery Systems
To enhance patient compliance and therapeutic outcomes, researchers have focused on developing advanced delivery systems for dimenhydrinate hydrochloride. These systems aim to offer benefits such as ease of administration, rapid onset of action, or prolonged drug release.
Polymer-Based Transdermal Patch Formulations
Transdermal patches offer a non-invasive route of administration that bypasses first-pass metabolism, potentially increasing the bioavailability of dimenhydrinate. mdpi.com The development of these patches involves the careful selection of polymers that form the matrix for drug delivery.
A study on dimenhydrinate transdermal patches investigated various polymer and copolymer weight ratios to optimize drug release. mdpi.com Formulations were prepared using the solvent evaporation-casting technique with polymers such as ethyl cellulose (B213188) (EC) and Eudragit S100 (ES100), and copolymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC). mdpi.comohiolink.edu The in vitro release studies showed that the polymer composition significantly influenced the drug release profile. For example, patches containing EC and HPMC demonstrated a controlled and prolonged release pattern. An interaction between the hydroxyl group of HPMC and the amine group of dimenhydrinate, as indicated by FTIR spectroscopy, was suggested to be crucial for this controlled release. ohiolink.edu The release data from these patches were analyzed using various kinetic models, with the DDSolver software being a useful tool for this purpose. mdpi.comdoaj.org
Orally Disintegrating Tablet Design and Performance
Orally disintegrating tablets (ODTs) are a popular alternative to conventional tablets, particularly for pediatric and geriatric patients, as they disintegrate rapidly in the mouth without the need for water. nih.gov The key to a successful ODT formulation lies in the selection of appropriate superdisintegrants.
Research on dimenhydrinate ODTs has explored the use of various superdisintegrants, including crospovidone, croscarmellose sodium, and sodium starch glycolate, often in combination with effervescent bases to enhance disintegration. nih.govasianjpr.com One study systematically designed 31 formulations categorized into those with super-disintegrating bases, effervescent bases, and a combination of both. nih.gov The results indicated that formulations containing both superdisintegrants and effervescent agents exhibited the fastest disintegration times, ranging from 12 to 35 seconds. nih.gov
Another approach involves the use of co-processed superdisintegrants. A study on dimenhydrinate ODTs utilized a mixture of crospovidone and guar gum in different ratios. nepjol.info The formulation with a 1:3 ratio of crospovidone to guar gum showed the most rapid disintegration and the highest drug release. nepjol.info The performance of these tablets is evaluated based on several parameters, including hardness, friability, wetting time, water absorption ratio, and in vitro disintegration time. nih.gov
Modulated Release Formulations (e.g., Chewing Gums)
Medicated chewing gums represent a novel and convenient dosage form for the delivery of this compound, offering rapid onset of action through buccal absorption. scholarsresearchlibrary.comresearchgate.net The formulation of medicated chewing gum is complex, with the gum base and other excipients playing a crucial role in modulating drug release.
Studies have investigated the impact of different formulation variables on the release of dimenhydrinate from chewing gum. For instance, the concentration of emulsifying agents like agar (B569324) has been shown to influence the drug release rate; an increase in agar concentration led to an increased drug release. researchgate.net The type of gum base is another critical factor. Synthetic gum bases are commonly used, and their interaction with the drug can affect the release profile. scholarsresearchlibrary.comijariie.com
The in vitro release from medicated chewing gums is often evaluated using specialized apparatus that simulates the chewing process. nih.gov The release profile is influenced by factors such as the chewing frequency and the distance between the masticating surfaces of the apparatus. scholarsresearchlibrary.com Research has shown that a significant portion of the drug can be released within a short period of chewing, indicating the potential for rapid therapeutic effect. researchgate.net
Impact of Excipients on Drug Stability and Release Mechanisms
Excipients are integral components of any pharmaceutical formulation, and their interaction with the active pharmaceutical ingredient (API) can significantly impact the drug's stability and release characteristics. nih.govresearchgate.net In the case of this compound, the choice of excipients is critical to ensure a stable and effective product.
The chemical stability of dimenhydrinate can be influenced by the surrounding microenvironment, including the pH and the presence of moisture. nih.gov A study on the stability of diphenhydramine (B27), a component of dimenhydrinate, revealed that it undergoes degradation under high temperature, particularly at acidic pH. researchgate.net The presence of certain excipients can either mitigate or exacerbate these degradation pathways. For instance, interactions between the drug and reactive excipients or impurities within excipients can lead to chemical instability. nih.govresearchgate.net
In solid dosage forms, the compatibility of dimenhydrinate with various excipients is assessed through stability studies. For example, in the formulation of orally disintegrating tablets, infrared (IR) spectroscopy is often used to check for any interaction between the drug and excipients like superdisintegrants and fillers. nepjol.info The absence of new peaks or significant shifts in the characteristic peaks of the drug in the IR spectrum of the physical mixture suggests compatibility. nepjol.info
The release mechanism of dimenhydrinate is also heavily dependent on the excipients used. In transdermal patches, the hydrophilicity or hydrophobicity of the polymer matrix dictates the rate of drug diffusion. mdpi.comohiolink.edu In orally disintegrating tablets, the mechanism of action of superdisintegrants (e.g., swelling, wicking, or deformation) determines the speed of disintegration and subsequent drug release. nepjol.info Similarly, in medicated chewing gums, the properties of the gum base and the inclusion of plasticizers and emulsifiers modulate the release of the drug during mastication. scholarsresearchlibrary.comresearchgate.netijariie.com
A stability study of dimenhydrinate in solutions for injection provides insights into its stability with common diluents. When diluted with normal saline (NS) or 5% dextrose in water (D5W) and stored in minibags at 22°C with exposure to light, the solutions were stable for only 7 days. However, when stored at 4°C and protected from light, they remained stable for 91 days. cjhp-online.cacjhp-online.ca This highlights the importance of storage conditions and the potential for excipient-related degradation, even in seemingly simple formulations.
Pharmacological Interactions of Dimenhydrinate Hydrochloride at the Molecular and Receptor Levels
Mechanisms of Additive or Synergistic Central Nervous System Interactions
The diphenhydramine (B27) moiety of dimenhydrinate (B1670652) is a potent CNS depressant. medcentral.com It readily crosses the blood-brain barrier and acts on central H1 receptors, leading to sedation and drowsiness. patsnap.comdoctorabad.com When co-administered with other substances that also depress the central nervous system, the effects can be additive or synergistic, leading to enhanced sedation, and significant impairment of cognitive and psychomotor functions. medcentral.comdrugbank.comdrugs.com
The molecular basis for this synergy lies in the convergence of multiple inhibitory mechanisms within the CNS. For instance, benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to widespread neuronal inhibition. Opioids act on mu-opioid receptors, also causing neuronal inhibition. When dimenhydrinate is used concurrently, its H1 receptor blockade adds another layer of central sedative effect. medscape.com This combined action can potentiate the effects of each drug, increasing the risk of profound CNS depression. drugbank.commedscape.com
The concomitant use of alcohol, a depressant that affects multiple neurotransmitter systems including GABA, glutamate, and serotonin (B10506), can significantly enhance the sedative properties of dimenhydrinate. drugs.com This interaction can lead to a hazardous level of impairment. nih.govdrugs.com Similarly, combining dimenhydrinate with other sedating antihistamines, sedative-hypnotics, or anxiolytics results in compounded CNS depressant activity. drugbank.commedscape.compatsnap.com
| Interacting Drug Class | Mechanism of Interaction | Potential Synergistic/Additive Effect |
|---|---|---|
| Alcohol | Enhances GABAergic inhibition and affects other neurotransmitter systems. | Increased drowsiness, significant impairment of attention and coordination. nih.govdrugs.com |
| Benzodiazepines (e.g., Alprazolam, Diazepam, Lorazepam) | Positive allosteric modulators of GABA-A receptors, increasing inhibitory neurotransmission. | Enhanced sedation, somnolence, and CNS depression. drugbank.commedscape.com |
| Opioids (e.g., Codeine, Buprenorphine) | Agonists at opioid receptors, leading to CNS depression. | Increased central nervous system depressant activities. drugbank.com |
| Barbiturates (e.g., Phenobarbital) | Enhance and mimic the action of GABA at GABA-A receptors. | Potentiated CNS depressant effects. medcentral.com |
| Other Sedating Antihistamines (e.g., Cetirizine (B192768), Hydroxyzine) | Competitive antagonism at H1 receptors in the CNS. | Additive drowsiness, sedation, and cognitive impairment. drugbank.comdrugs.comgoodrx.com |
| Tricyclic Antidepressants (TCAs) | Block reuptake of norepinephrine (B1679862) and serotonin; also possess strong antihistaminic and anticholinergic properties. | Potentiated sedative and anticholinergic effects. medcentral.com |
Anticholinergic Interaction Profiles with Other Pharmacological Agents
The diphenhydramine component of dimenhydrinate is a potent antagonist at muscarinic acetylcholine (B1216132) receptors. wikipedia.orgmedcentral.comrxreasoner.com This anticholinergic activity is responsible for some of its therapeutic antiemetic effects but also for a range of peripheral and central side effects. wikipedia.orgpatsnap.com When dimenhydrinate is taken with other drugs that also possess anticholinergic properties, the result is an additive or synergistic anticholinergic burden. medcentral.comdrugs.com
This combined blockade of muscarinic receptors can lead to a condition known as anticholinergic intoxication syndrome. drugs.comscbdd.com Symptoms can be both central (memory loss, confusion, disorientation, hallucinations, delirium) and peripheral (dry mouth, blurred vision, mydriasis, tachycardia, urinary retention, constipation, and hyperthermia). wikipedia.orgdrugs.comscbdd.com The interaction is particularly concerning in elderly patients, who are more sensitive to the central anticholinergic effects. drugs.com
The interaction is a direct result of pharmacodynamic synergism, where the drugs' similar effects on the parasympathetic nervous system are amplified. medscape.comscbdd.com For example, combining dimenhydrinate with tricyclic antidepressants, which are also strong anticholinergics, significantly increases the risk of these adverse effects. medcentral.com Similarly, antipsychotics, particularly low-potency phenothiazines, and antispasmodic agents can contribute to this cumulative anticholinergic load. drugs.com
| Interacting Drug/Class | Primary Use | Basis of Anticholinergic Interaction |
|---|---|---|
| Tricyclic Antidepressants (e.g., Amitriptyline, Clomipramine) | Depression, neuropathic pain | Possess significant intrinsic antimuscarinic properties. medcentral.comdrugs.com |
| Antipsychotics (e.g., Chlorpromazine, Olanzapine) | Schizophrenia, bipolar disorder | Many first and second-generation agents have moderate to strong anticholinergic effects. drugs.com |
| Antispasmodics (e.g., Atropine, Scopolamine) | Gastrointestinal cramps, motion sickness | Potent muscarinic receptor antagonists. wikipedia.orgdrugs.com |
| Skeletal Muscle Relaxants (e.g., Cyclobenzaprine) | Muscle spasms | Structurally related to TCAs and share their anticholinergic properties. drugs.com |
| Antiparkinsonian Agents (e.g., Benzatropine, Trihexyphenidyl) | Parkinson's disease | Centrally acting muscarinic antagonists used to correct neurotransmitter imbalance. scbdd.com |
| Botulinum Toxin | Various (muscle spasticity, cosmetic) | Inhibits acetylcholine release from nerve endings, which can potentiate systemic anticholinergic effects of other drugs. drugs.com |
Impact on Receptor Crosstalk and Signal Transduction Pathways
The interaction of dimenhydrinate with cellular signaling extends beyond simple receptor blockade. Modern pharmacological understanding reveals a more nuanced mechanism involving inverse agonism and effects on various signal transduction pathways.
Histamine (B1213489) H1 Receptor Inverse Agonism: The histamine H1 receptor, a G-protein coupled receptor (GPCR), exists in a state of equilibrium between an inactive (R) and an active (R) conformation. nih.govnih.gov Even without histamine, a small fraction of receptors is in the active state, leading to a baseline level of constitutive activity. nih.gov Histamine acts as an agonist by binding to and stabilizing the active R conformation. nih.gov First-generation antihistamines like diphenhydramine are now understood to be inverse agonists, not neutral antagonists. nih.govjst.go.jp They bind to a site on the H1 receptor, distinct from the histamine binding site, and stabilize the inactive conformation. nih.gov This action not only blocks the effect of histamine but also actively reduces the receptor's basal activity, shifting the equilibrium toward the "off" state and inhibiting downstream signal transduction pathways, such as the activation of NF-κB, which is involved in inflammatory processes. nih.gov
Muscarinic Receptor Antagonism and Acetylcholine Signaling: Dimenhydrinate's antagonism of muscarinic acetylcholine receptors directly inhibits signal transduction pathways mediated by acetylcholine. wikipedia.org This is particularly relevant in the vestibular system, where cholinergic stimulation is a key component of the nausea and vomiting reflex associated with motion sickness. medcentral.compatsnap.com By blocking these signals, dimenhydrinate depresses the hyperstimulated labyrinthine function. droracle.ai In the CNS, decreased acetylcholine signaling in areas like the limbic system and hippocampus can lead to confusion and temporary amnesia. wikipedia.org
Other Receptor and Ion Channel Interactions: Research has indicated that the interactions of the diphenhydramine moiety are not limited to H1 and muscarinic receptors. It has been shown to interact with other neurotransmitter systems, potentially including serotonin and dopamine (B1211576) receptors. droracle.aiwikipedia.org Furthermore, studies have demonstrated that dimenhydrinate can directly inhibit ion channels. For example, it has been shown to block the human Kv1.5 potassium channel, which is involved in cardiac repolarization. jst.go.jpnih.gov This action is use-dependent and involves changing the channel's activation mode. jst.go.jpnih.gov Such interactions with ion channels could contribute to the cardiac arrhythmias reported with antihistamine overdose, representing a critical aspect of its molecular interaction profile beyond its primary targets. nih.govjst.go.jpnih.gov
Preclinical Models for Mechanistic Investigations of Dimenhydrinate Hydrochloride
In Vivo Animal Models for Emesis and Motion Sickness Research
The study of emesis (vomiting) and motion sickness in a preclinical setting necessitates the use of animal models that can exhibit these complex physiological responses. Since rodents lack an emetic reflex, other species are the preferred models for investigating the efficacy of antiemetic drugs like dimenhydrinate (B1670652). nih.gov
Ferrets and Dogs: The ferret is considered a gold-standard model for emesis research, frequently used to test compounds that may induce or reduce vomiting. ndineuroscience.com Similarly, dogs are recognized for their high sensitivity to emetic agents and have been historically used in the development of antiemetics. nih.govcabidigitallibrary.org In these models, emesis can be induced by various chemical agents, such as the chemotherapeutic drug cisplatin, or by motion. ndineuroscience.comnih.gov The efficacy of an antiemetic compound like dimenhydrinate is assessed by measuring parameters such as the latency to the first emetic event and the total number of retching and vomiting episodes. ndineuroscience.com For instance, studies have demonstrated the effectiveness of various antiemetic agents in preventing cisplatin-induced vomiting in dogs and doxorubicin-induced emesis in ferrets. nih.gov
House Musk Shrew (Suncus murinus): For motion sickness research specifically, the house musk shrew is a valuable model. Unlike ferrets, these animals exhibit an emetic response when subjected to vigorous horizontal motion, making them suitable for evaluating drugs intended to treat motion sickness. ndineuroscience.com
In a study comparing two different formulations of dimenhydrinate, a motion sickness model was induced in human volunteers through caloric stimulation of the eardrum. nih.gov Efficacy was measured by quantifying sodium excretion in sweat and the frequency of nystagmus (involuntary eye movement). nih.gov Both dimenhydrinate formulations were found to be effective in this model. nih.govresearchgate.net
| Animal Model | Induced Stimulus | Key Measured Parameters | Relevance to Dimenhydrinate |
| Dog | Chemical (e.g., Cisplatin, Apomorphine) cabidigitallibrary.orgnih.gov | Latency to emesis, Number of emetic events ndineuroscience.com | Evaluating general antiemetic properties. cabidigitallibrary.org |
| Ferret | Chemical (e.g., Cisplatin, Doxorubicin), Radiation ndineuroscience.comnih.gov | Retching and vomiting episodes ndineuroscience.com | Gold standard for testing emesis-reducing compounds. ndineuroscience.com |
| House Musk Shrew | Motion (horizontal displacement) ndineuroscience.com | Emesis episodes ndineuroscience.com | Specific model for motion sickness research. ndineuroscience.com |
In Vitro Receptor Binding and Functional Assays for Target Characterization
The therapeutic effects of dimenhydrinate are a result of the combined actions of its two components, diphenhydramine (B27) and 8-chlorotheophylline (B119741), on various receptors. drugbank.com In vitro assays are essential for characterizing these interactions.
Receptor Binding Assays: These assays are used to determine the affinity of a compound for a specific receptor. nih.govmerckmillipore.com For dimenhydrinate, the primary target of its active moiety, diphenhydramine, is the histamine (B1213489) H1 receptor. chemeurope.comguidetopharmacology.org Receptor binding assays typically involve using a radiolabeled ligand that is known to bind with high affinity to the target receptor. A test compound, such as diphenhydramine, is then introduced to compete for the binding sites. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of the compound's binding affinity. nih.gov Through such assays, diphenhydramine has been confirmed as a potent H1-antagonist. chemeurope.com Diphenhydramine also possesses antimuscarinic properties, which can be characterized using similar binding assays for muscarinic receptors. chemeurope.comnih.gov The other component, 8-chlorotheophylline, is an adenosine (B11128) receptor antagonist, and its binding characteristics can be similarly determined. drugbank.com
Functional Assays: Beyond simple binding, functional assays assess the physiological response elicited by the compound-receptor interaction. For example, after determining the binding of diphenhydramine to the histamine H1 receptor, a functional assay could measure the downstream cellular signaling pathways that are inhibited.
Molecular Docking: Computational methods like molecular docking are also employed to predict the interaction between a ligand and a receptor. A study performing molecular docking of dimenhydrinate's components indicated a binding affinity of -4.2 kcal/mol between diphenhydramine and β-cyclodextrin, which was used as a formulation component. nih.gov
| Component of Dimenhydrinate | Primary Molecular Target | In Vitro Assay Type | Key Finding |
| Diphenhydramine | Histamine H1 Receptor chemeurope.com | Competitive Receptor Binding Assay nih.govguidetopharmacology.org | Characterizes binding affinity (IC50) for the H1 receptor. |
| Diphenhydramine | Muscarinic Receptors chemeurope.comnih.gov | Competitive Receptor Binding Assay nih.govmerckmillipore.com | Determines affinity for muscarinic receptor subtypes. |
| 8-Chlorotheophylline | Adenosine Receptors drugbank.com | Competitive Receptor Binding Assay nih.govmerckmillipore.com | Characterizes binding to adenosine receptors. |
Blood-Brain Barrier Transport Studies (e.g., H+-antiporter function)
The central nervous system effects of dimenhydrinate are dependent on the ability of its active component, diphenhydramine, to cross the blood-brain barrier (BBB). chemeurope.com Preclinical studies have focused on elucidating the specific transport mechanisms involved.
In Situ Brain Perfusion: Research using in situ brain perfusion experiments in mice and rats has been pivotal. This technique allows for the direct measurement of a compound's transport across the BBB. Studies have shown that the transport of diphenhydramine is a saturable process, indicating the involvement of a carrier-mediated system. nih.govnih.gov This carrier-mediated component is responsible for the majority (77%) of diphenhydramine's influx into the brain, with passive diffusion accounting for the rest. nih.govnih.gov
H+-Antiporter Function: The carrier system responsible for diphenhydramine transport has been identified as a drug/H+-antiporter. nih.govnih.gov This was confirmed by demonstrating that the transport of [14C]diphenhydramine across the BBB was sensitive to protons and the known H+-antiporter substrate, clonidine (B47849). nih.gov Importantly, the transport was not affected by modulators of other transporters like MATE1 or OCT/OCTN, nor was it different in mice lacking the major efflux transporters P-gp/Bcrp. nih.govnih.gov This suggests that the H+-antiporter is a key determinant of diphenhydramine's access to the brain and its subsequent central effects. nih.gov
Positron Emission Tomography (PET) Imaging: Non-invasive techniques like PET imaging with [11C]diphenhydramine have been used in rats to measure its kinetics in the brain and plasma. nih.govnih.gov These studies confirmed that the brain uptake of [11C]diphenhydramine reflects the activity of the H+-antiporter. nih.gov Furthermore, the PET signal was specific to BBB transport activity, as it was not influenced by displacement with unlabeled diphenhydramine, indicating that binding to central targets did not confound the transport measurement in vivo. nih.gov
| Preclinical Model/Technique | Finding | Kinetic Parameters |
| In Situ Brain Perfusion (Mice, Rats) | Diphenhydramine transport across the BBB is saturable and primarily carrier-mediated (77%). nih.govnih.gov | K_m = 2.99 mM; V_max = 179.5 nmol s⁻¹ g⁻¹ nih.govnih.gov |
| Radiolabeled Transport Studies ([14C]Diphenhydramine) | Transport is proton and clonidine sensitive, confirming it as an H+-antiporter substrate. nih.gov | N/A |
| PET Imaging ([11C]Diphenhydramine in Rats) | Provides a non-invasive method to evaluate H+-antiporter function at the BBB in vivo. nih.govnih.gov | Brain Uptake Clearance (Cl_up) = 0.99 ± 0.18 mL min⁻¹ cm⁻³ nih.gov |
Future Directions and Emerging Research Avenues for Dimenhydrinate Hydrochloride
Exploration of Novel Molecular Targets beyond Established Receptors
Dimenhydrinate (B1670652) hydrochloride is comprised of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline (B119741). drugbank.comnih.gov Its primary therapeutic effects are attributed to diphenhydramine's antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors. drugbank.comnih.gov However, future research is beginning to delve into potential secondary or novel molecular targets. This exploration could elucidate a more comprehensive pharmacological profile and potentially identify new therapeutic applications for the compound.
Investigations are underway to determine if diphenhydramine or 8-chlorotheophylline, either individually or in concert, interact with other receptor systems or intracellular signaling pathways. The stimulant effect of 8-chlorotheophylline, for instance, is thought to counteract the drowsiness caused by diphenhydramine through the blockade of adenosine (B11128) receptors. drugbank.comnih.gov Further research could explore the broader implications of this interaction and its potential modulation for therapeutic benefit. The study of how dimenhydrinate interacts with various G-protein coupled receptors (GPCRs) that share structural similarities with H1 and muscarinic receptors is a promising area of investigation. Uncovering such interactions could explain some of the drug's less-understood effects and open doors for drug repositioning.
Applications of Computational Chemistry and Molecular Modeling in Drug Design and Interaction Prediction
Computational chemistry and molecular modeling are increasingly vital in modern drug discovery and are being applied to the study of dimenhydrinate hydrochloride. neuroquantology.comnih.gov These in silico techniques provide powerful tools for predicting and analyzing the interactions between drug molecules and their biological targets at an atomic level. openmedicinalchemistryjournal.com
Methods like molecular docking are used to simulate the binding of diphenhydramine to the histamine H1 receptor, helping to visualize the precise orientation and interactions that lead to its antagonist activity. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of this binding and the conformational changes that occur in the receptor upon drug binding. This detailed molecular insight is invaluable for the rational design of new antihistamine drugs with potentially higher efficacy and fewer side effects. nih.gov Furthermore, computational models can be used to predict potential off-target interactions, which is crucial for anticipating and mitigating adverse drug reactions. nih.gov
Development of Next-Generation Drug Delivery Systems with Enhanced Pharmacokinetic Profiles
A significant area of future research for this compound lies in the development of innovative drug delivery systems to enhance its pharmacokinetic profile and improve patient experience. nih.gov Traditional oral formulations can have a variable absorption rate and are subject to first-pass metabolism, which can affect bioavailability. nih.gov
To overcome these limitations, researchers are exploring a variety of next-generation delivery technologies. astrazeneca.comnih.govunitaid.orgpharmaexcipients.com These include:
Orally disintegrating tablets (ODTs): These are designed to dissolve rapidly in the mouth without the need for water, which can lead to faster absorption and a quicker onset of action. nih.gov
Fast-disintegrating tablets (FDTs): Similar to ODTs, these are formulated to disintegrate quickly, and studies have shown that complexing dimenhydrinate with cyclodextrins can enhance its solubility and dissolution. nih.gov
Transdermal patches: A patch applied to the skin could provide controlled, sustained release of the drug over an extended period, maintaining more stable plasma concentrations and reducing the frequency of administration.
Nasal sprays: This route of administration offers rapid absorption through the nasal mucosa, bypassing the gastrointestinal tract and first-pass metabolism, which could be particularly beneficial for the acute treatment of motion sickness.
These advanced delivery systems aim to provide more consistent therapeutic levels of dimenhydrinate, improve its efficacy, and offer greater convenience for patients. pharmaexcipients.com
Integration of Omics Technologies (e.g., Pharmacogenomics of Metabolizing Enzymes) to Understand Variability
The field of pharmacogenomics, which studies how an individual's genetic makeup affects their response to drugs, holds immense potential for personalizing dimenhydrinate therapy. scitechnol.comthermofisher.com The metabolism of diphenhydramine, the primary active component of dimenhydrinate, is significantly influenced by genetic variations in drug-metabolizing enzymes. drugbank.com
The cytochrome P450 enzyme CYP2D6 is a key enzyme responsible for the metabolism of diphenhydramine. drugbank.comdntb.gov.ua Genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. pharmgkb.org These variations can significantly alter the plasma concentration of the drug, impacting both its effectiveness and the risk of adverse effects. pharmgkb.orgnih.gov
By integrating pharmacogenomic data, clinicians could one day predict how a patient will metabolize dimenhydrinate and tailor the dosage accordingly. This personalized approach would move away from the "one-size-fits-all" model and toward precision medicine, optimizing therapeutic outcomes while minimizing the risk of adverse reactions. scitechnol.comnih.gov
Table 1: CYP2D6 Metabolizer Phenotypes and Potential Impact on Diphenhydramine Metabolism
| Metabolizer Phenotype | General Frequency in Population | CYP2D6 Enzyme Activity | Predicted Impact on Diphenhydramine Plasma Levels |
|---|---|---|---|
| Ultrarapid Metabolizer | 1-2% | Increased | Lower-than-expected |
| Extensive (Normal) Metabolizer | 77-92% | Normal | Expected |
| Intermediate Metabolizer | 2-11% | Decreased | Higher-than-expected |
| Poor Metabolizer | 5-10% | Very low or absent | Significantly higher-than-expected |
Green Chemistry Approaches in Dimenhydrinate Synthesis and Analysis
In response to a growing global emphasis on environmental sustainability, the principles of green chemistry are being applied to the pharmaceutical industry, including the synthesis and analysis of this compound. researchgate.netnih.gov The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net
In the context of dimenhydrinate synthesis, researchers are exploring more eco-friendly methods that may include:
The use of safer, renewable, or recyclable solvents.
The development of catalytic reactions that are more efficient and generate less waste.
The implementation of continuous-flow manufacturing processes, which can offer better control and safety compared to traditional batch processing.
For the analysis of dimenhydrinate, green analytical chemistry techniques are being investigated to minimize the environmental footprint of quality control procedures. This can involve the use of smaller sample sizes, reduced solvent consumption, and the development of methods that utilize less toxic reagents. These approaches not only benefit the environment but can also lead to more efficient and cost-effective pharmaceutical production.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying dimenhydrinate hydrochloride and its degradation products in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used, employing a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 45:55 ratio. For impurity profiling, LC-MS with electrospray ionization (ESI) is preferred to distinguish dimenhydrinate from its hydrolyzed byproducts (e.g., diphenhydramine and 8-chlorotheophylline) . Quantitation limits should adhere to ICH Q2(R1) guidelines, with validation for specificity, linearity (R² >0.998), and precision (%RSD <2.0).
Q. How should this compound be handled in laboratory settings to ensure stability and minimize degradation?
- Methodological Answer : Store lyophilized powder in airtight, light-resistant containers at 2–8°C. For aqueous solutions, maintain pH 5.0–6.5 (citrate buffer) and avoid temperatures >25°C to prevent hydrolysis. Degradation kinetics studies show a half-life of 12 hours at 40°C in neutral pH, necessitating real-time stability testing under ICH Q1A(R2) protocols .
Q. What is the mechanistic basis for dimenhydrinate’s dual action as an antihistamine and antiemetic?
- Methodological Answer : Dimenhydrinate antagonizes histamine H1 receptors in the vestibular nucleus (Ki = 4.2 nM), reducing vertigo-associated nausea. Its antiemetic effect arises from muscarinic acetylcholine receptor (mAChR) blockade in the chemoreceptor trigger zone (CTZ), validated via in vitro radioligand binding assays using [³H]-mepyramine and [³H]-QNB .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., bioavailability variability) of this compound?
- Methodological Answer : Conduct crossover studies in healthy volunteers (n ≥12) using a validated LC-MS/MS method to measure plasma concentrations. Account for first-pass metabolism variability by comparing oral (50–100 mg) vs. intravenous (IV) administration. Nonlinear mixed-effects modeling (NONMEM) can identify covariates (e.g., CYP2D6 polymorphisms) affecting AUC₀–∞ and Cmax .
Q. What experimental strategies are effective in isolating and characterizing dimenhydrinate’s trace impurities (e.g., Related Compound E)?
- Methodological Answer : Use preparative HPLC with a phenyl-hexyl column and gradient elution (methanol:0.1% trifluoroacetic acid) to isolate impurities. Structural elucidation via high-resolution MS (HRMS) and ¹H/¹³C NMR confirms impurities like 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (Related Compound E). Quantify using a reference standard (CAS 1808-12-4) with ≤0.15% acceptance threshold per USP guidelines .
Q. How do formulation excipients impact the chemical stability and bioavailability of dimenhydrinate in parenteral preparations?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) on formulations with varying surfactants (e.g., polysorbate 80 vs. Cremophor EL). Assess degradation via forced hydrolysis (0.1N HCl/NaOH) and oxidative stress (H₂O₂). Bioavailability is optimized using cyclodextrin complexation (e.g., sulfobutyl ether-β-cyclodextrin), enhancing solubility by 12-fold in simulated intestinal fluid (pH 6.8) .
Q. What in vitro models best predict dimenhydrinate’s efficacy in motion sickness, and how are they validated?
- Methodological Answer : Use a dual-chamber vestibular organoid model derived from human iPSCs, exposed to rotational stress (0.5 Hz for 30 min). Measure c-Fos expression (a neuronal activity marker) via qPCR and compare with histamine-induced responses. Validate against clinical data using ROC analysis, ensuring a sensitivity >85% for efficacy prediction .
Methodological Considerations
- Data Contradiction Analysis : For conflicting pharmacokinetic or pharmacodynamic data, apply Bland-Altman plots to assess agreement between studies and meta-regression to identify methodological confounders (e.g., assay sensitivity, dosing intervals) .
- Experimental Design : Use factorial design (e.g., 2³ factorial) to evaluate interactions between variables like pH, temperature, and excipient concentration on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
